![molecular formula C12H18N2O4 B1528784 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 1379870-15-1](/img/structure/B1528784.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid (TBPCAP) is a carboxylic acid that has a wide range of scientific applications. TBPCAP is a versatile compound that can be used in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis of Polysubstituted Aminopyrroles
A study by Qiu, Wang, and Zhu (2017) highlights the use of a catalytic amount of Pd(OAc)2 and tert-butylamine for the reaction of propargyl carbonates, isocyanides, and alcohols, leading to the synthesis of polysubstituted aminopyrroles. This process involves a triple isocyanide insertion and emphasizes the role of tert-butylamine in trapping the nitrilium intermediate formed in situ, showcasing a method for producing aminopyrroles, which are valuable in pharmaceutical chemistry (Qiu, Wang, & Zhu, 2017).
Enantioselective Synthesis of Neuroexcitant Analogues
Research by Pajouhesh and colleagues (2000) describes the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), an analogue of neuroexcitant AMPA. This synthesis utilized an enantiomerically pure glycine derivative and demonstrated a method for producing high-purity enantiomers, which are crucial for the development of selective neuroactive drugs (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Synthesis of 3-Hydroxy-1H-pyrrole
Hill, Imam, McNab, and O'Neill (2009) reported the synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate. This method provides a route to synthesize 3-hydroxy-1H-pyrrole, a compound that reacts readily with mild electrophiles and has potential applications in organic synthesis and drug development (Hill, Imam, McNab, & O'Neill, 2009).
N-tert-Butoxycarbonylation of Amines
A study by Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007) focuses on the efficient and environmentally benign catalysis for N-tert-butoxycarbonylation of amines using H3PW12O40. This research contributes to the development of protective group strategies in peptide synthesis, emphasizing the utility of N-tert-butoxycarbonyl amino acids in the preparation of peptides and their relevance in peptide-based drug discovery (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Development of Amino Acid-Based Polymers
Gao, Sanda, and Masuda (2003) delve into the synthesis and polymerization of novel amino acid-derived acetylene monomers, demonstrating the potential of amino acid-based materials in creating polymers with specific properties. This research outlines the application of amino acid derivatives in materials science, particularly in the development of new polymeric materials with tailored properties for industrial and biomedical applications (Gao, Sanda, & Masuda, 2003).
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-8-5-4-6-13-8/h4-6,9,13H,7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYMGOPRJXSNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
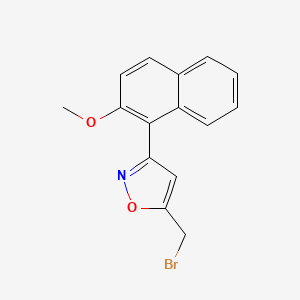
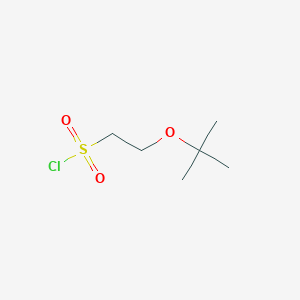

![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
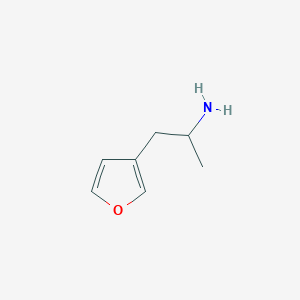
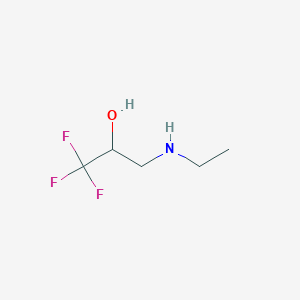
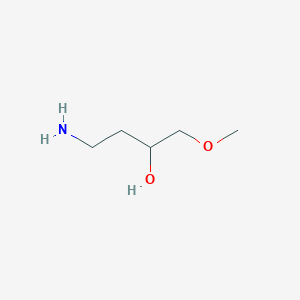
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)

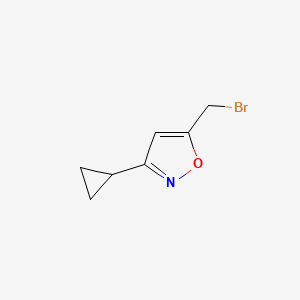
![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)